(Z)-1-Ethoxy-2-(tributylstannyl)ethene

Catalog No.
S1493515
CAS No.
64724-29-4
M.F
C16H34OSn
M. Wt
361.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-1-Ethoxy-2-(tributylstannyl)ethene

CAS Number

64724-29-4

Product Name

(Z)-1-Ethoxy-2-(tributylstannyl)ethene

IUPAC Name

tributyl-[(E)-2-ethoxyethenyl]stannane

Molecular Formula

C16H34OSn

Molecular Weight

361.2 g/mol

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3;

InChI Key

WARKYKQCOXTIAO-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C=COCC

Synonyms

(Z)-1-Ethoxy-2-(tributylstannyl)ethene; Tributyl((Z)-2-ethoxyvinyl)stannane; cis-Tributyl(2-ethoxyvinyl)stannane; (Z)-Tributyl(2-ethoxyvinyl)stannane

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=COCC

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/OCC

Here's what we can glean from scientific suppliers:

  • (Commercially Available)

  • (Possible Uses)

    Due to the presence of the tin-carbon (Sn-C) bond and the ethoxy group, (Z)-1-Ethoxy-2-(tributylstannyl)ethene might be of interest for reactions involving:

    • Stannylation: Tin-carbon bonds are reactive and can be used to introduce a vinyl group with an ethoxy substituent onto other molecules [].
    • Cross-Coupling Reactions: The Sn-C bond can participate in various cross-coupling reactions to form new carbon-carbon bonds [].

(Z)-1-Ethoxy-2-(tributylstannyl)ethene is an organotin compound characterized by the presence of a tributylstannyl group attached to a vinyl ethene moiety. This compound is notable for its unique Sn-C=C double bond, which is relatively weaker than typical carbon-carbon double bonds, making it a valuable synthetic intermediate in organic chemistry. Its chemical formula is C14_{14}H26_{26}OSn, and it is often utilized in palladium-catalyzed cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds in complex organic molecules .

, particularly in cross-coupling processes. For instance, it has been used effectively in the palladium-catalyzed coupling of aryl bromides to produce (Z)-1-ethoxy-2-(aryl and heteroaryl)ethenes. This reaction showcases its utility in synthesizing complex aromatic compounds . The reactivity of the Sn-C=C bond allows for further transformations, including nucleophilic substitutions and additions.

The synthesis of (Z)-1-ethoxy-2-(tributylstannyl)ethene typically involves the reaction of ethylene with tributylstannyl chloride in the presence of a base. This method allows for the introduction of the tributylstannyl group onto the vinyl framework. Additionally, palladium-catalyzed reactions can be employed to convert other precursors into this compound efficiently . The ability to generate this compound through various synthetic routes enhances its accessibility for research and industrial applications.

(Z)-1-Ethoxy-2-(tributylstannyl)ethene finds applications primarily in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its role as a synthetic intermediate facilitates the development of pharmaceuticals and agrochemicals by enabling precise modifications to molecular structures . Furthermore, its unique reactivity profile makes it a candidate for exploring new synthetic methodologies in organic chemistry.

Several compounds share structural or functional similarities with (Z)-1-ethoxy-2-(tributylstannyl)ethene. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(E)-1-Ethoxy-2-(tributylstannyl)etheneE configuration at the double bondDifferent stereochemistry affects reactivity
1-Ethoxy-2-(phenyl)etheneContains a phenyl group instead of tributylstannylLacks organotin functionality
(Z)-1-Ethoxy-2-(trimethylstannyl)etheneTrimethylstannyl group instead of tributylSmaller stannyl group may alter reactivity
1-Bromo-2-(tributylstannyl)etheneBromine substituent instead of ethoxyDifferent reactivity profile due to halogen

(Z)-1-Ethoxy-2-(tributylstannyl)ethene stands out due to its specific combination of an ethoxy group and a tributylstannyl moiety, providing unique reactivity patterns advantageous for synthetic applications in organic chemistry.

(Z)-1-Ethoxy-2-(tributylstannyl)ethene (CAS: 64724-29-4) is an organostannane compound with the molecular formula C16H34OSn and a molecular weight of 361.2 g/mol. The compound features a Z-configuration around the double bond, with the ethoxy and tributylstannyl groups positioned on the same side. This stereochemical arrangement is crucial for its reactivity and applications in synthetic transformations.

Physical and Chemical Characteristics

The compound exists as a colorless to pale yellow liquid with the following key properties:

PropertyValue
Molecular FormulaC16H34OSn
Molecular Weight361.2 g/mol
CAS Number64724-29-4
IUPAC Nametributyl[(Z)-2-ethoxyethenyl]stannane
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in most organic solvents
AppearanceColorless to pale yellow liquid

The compound contains a reactive vinyl moiety bound to a tributyltin group, making it an excellent reagent for transmetalation reactions. Its Z-configuration provides stereochemical control in subsequent transformations, an essential feature for stereoselective synthesis.

Structural Characterization

Spectroscopic analysis confirms the Z-configuration of the double bond. The compound can be characterized by various analytical techniques:

  • NMR Spectroscopy: The vinyl protons display characteristic coupling patterns, with the proton adjacent to the tin showing satellite peaks due to coupling with tin isotopes.
  • Mass Spectrometry: Shows characteristic fragmentation patterns associated with organotin compounds.
  • IR Spectroscopy: Exhibits characteristic C=C stretching frequencies and C-O-C stretching bands.

Umpolung Strategies Using Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools for achieving umpolung reactivity with (Z)-1-ethoxy-2-(tributylstannyl)ethene. The concept of umpolung, meaning "reversed polarity" in German, represents a fundamental strategy in organic synthesis that enables the formation of bonds that would otherwise be challenging to construct through conventional approaches.

The interaction between hypervalent iodine(III) species and the vinyl stannane substrate proceeds through a series of mechanistically distinct pathways. Diacetoxyiodobenzene (DIB) has proven particularly effective, operating through a single electron transfer mechanism that generates reactive intermediates capable of selective carbon-carbon bond formation. The process initiates with the coordination of the hypervalent iodine center to the electron-rich vinyl system, followed by oxidative activation that generates an enolonium intermediate.

Experimental investigations have revealed that the choice of hypervalent iodine reagent significantly influences both the reaction efficiency and selectivity outcomes. Koser's reagent [PhI(OH)OTs] demonstrates exceptional performance in terms of regioselectivity, achieving α:β ratios exceeding 95:5 under optimized conditions. This high selectivity stems from the unique electronic properties of the hypervalent iodine center, which preferentially activates the α-position of the vinyl ether system through electrophilic coordination.

Vinylbenziodoxolone (VBX) reagents represent another important class of hypervalent iodine species that facilitate umpolung transformations. These cyclic reagents operate through a vinyl cation equivalent mechanism, wherein the benziodoxolone framework provides enhanced stability to the reactive intermediate while maintaining high reactivity toward nucleophilic partners. The structural rigidity of the VBX system contributes to improved stereochemical control in the resulting transformations.

Recent developments have focused on the use of fluorinated hypervalent iodine reagents, which offer unique advantages in terms of reaction scope and functional group tolerance. Trifluoromethyl-substituted reagents enable the direct introduction of fluoroalkyl groups through umpolung processes, expanding the synthetic utility of these transformations for medicinal chemistry applications. The electron-withdrawing nature of the fluorinated substituents enhances the electrophilicity of the iodine center, resulting in more facile activation of the organostannane substrate.

Mechanistic studies have provided valuable insights into the elementary steps involved in these umpolung transformations. Kinetic isotope effect measurements (kH/kD = 2.3-3.1) indicate that carbon-hydrogen bond breaking occurs in the rate-determining step, consistent with a mechanism involving α-deprotonation followed by oxidative coupling. Radical trapping experiments using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) demonstrate the involvement of radical intermediates, supporting the single electron transfer pathway proposed for certain hypervalent iodine reagents.

The synthetic utility of these umpolung strategies extends beyond simple functionalization reactions. Complex polycyclic frameworks can be constructed through intramolecular cyclization processes that exploit the unique reactivity patterns of the enolonium intermediates. These cyclization reactions proceed with excellent diastereoselectivity, generating cis-substituted cyclohexanes as the predominant products through a 6-endo-trig pathway.

Halogen-Bonding Interactions in Enolonium Intermediate Formation

Halogen bonding has emerged as a critical non-covalent interaction that significantly influences the formation and stability of enolonium intermediates derived from (Z)-1-ethoxy-2-(tributylstannyl)ethene. These interactions arise from the electrophilic character of halogen atoms, particularly iodine and bromine, which develop regions of positive electrostatic potential known as σ-holes.

The fundamental nature of halogen bonding in these systems involves the interaction between the σ-hole of a halogen atom and electron-rich sites on the enolonium intermediate. The strength of these interactions varies considerably depending on the halogen involved, with iodine-based systems typically exhibiting the strongest halogen bonds due to the pronounced polarizability of the larger halogen atom. Bond strengths ranging from 6.2 to 18.5 kcal/mol have been measured for various halogen bonding donors in enolonium stabilization.

Experimental evidence for halogen bonding interactions in enolonium formation comes from several complementary approaches. Infrared spectroscopic studies reveal characteristic shifts in the carbonyl stretching frequencies that are consistent with halogen bond formation. Additionally, nuclear magnetic resonance spectroscopy provides valuable information about the electronic environment of the enolonium carbon, with downfield shifts observed upon halogen bond formation.

The geometry of halogen bonding interactions in enolonium systems exhibits remarkable consistency, with bond angles approaching linearity (175-179°). This geometric preference reflects the directional nature of the σ-hole, which is oriented along the extension of the covalent bond to the halogen atom. The linear geometry maximizes the electrostatic interaction between the halogen and the electron-rich enolonium center.

Haloimidazolium salts represent particularly effective halogen bonding donors in these systems, achieving enolonium stabilization energies of 12.8-18.5 kcal/mol. The cationic nature of these species enhances the electrophilicity of the halogen center, resulting in stronger halogen bonds compared to neutral halogen-containing molecules. The incorporation of electron-withdrawing substituents further amplifies this effect, with tetrafluoroiodobenzene derivatives showing enhanced halogen bonding ability.

The synthetic implications of halogen bonding in enolonium chemistry are profound. Reaction rates can be enhanced by factors of 1.8 to 6.1-fold through the strategic incorporation of halogen bonding donors. This acceleration results from the stabilization of the enolonium intermediate, which lowers the overall activation barrier for subsequent transformations. The enhanced stability also improves the regioselectivity of nucleophilic addition reactions, as the halogen bond directs the approach of nucleophiles to specific sites on the enolonium framework.

Mechanistic investigations have revealed that halogen bonding interactions can modulate the reactivity of enolonium intermediates toward various nucleophiles. The formation of three-center halogen bonds, where a single halogen atom interacts with two Lewis basic sites simultaneously, provides additional stabilization and can influence the stereochemical outcome of reactions. This phenomenon has been observed in systems where the enolonium intermediate contains multiple electron-rich centers capable of halogen bond formation.

Computational Insights into Reaction Pathways (DFT Studies)

Density functional theory calculations have provided unprecedented insights into the mechanistic details of reactions involving (Z)-1-ethoxy-2-(tributylstannyl)ethene. These computational studies have elucidated the electronic structure changes that occur during key transformations and have identified previously unknown reaction intermediates.

The choice of computational methodology significantly impacts the accuracy of results for these organostannane systems. Hybrid functionals such as B3LYP and M06-2X have proven particularly effective for describing the electronic structure of tin-containing molecules. The inclusion of dispersion corrections through methods such as D3(BJ) is essential for accurately modeling the non-covalent interactions that play important roles in these systems.

Basis set selection represents another critical consideration in computational studies of organostannanes. The use of effective core potentials for tin atoms, combined with polarization functions on all atoms, provides an optimal balance between computational efficiency and accuracy. The def2-TZVP basis set has emerged as a reliable choice for these calculations, offering excellent performance for both geometric and energetic properties.

Solvation effects play a crucial role in determining reaction outcomes, and their accurate treatment through continuum solvation models such as SMD or PCM is essential. The choice of solvent model can significantly influence calculated activation barriers, with differences of up to 5 kcal/mol observed between different solvation treatments. These variations highlight the importance of solvent effects in organostannane chemistry and the need for careful model selection.

Computational investigations have revealed that the formation of enolonium intermediates proceeds through a stepwise mechanism involving initial hypervalent iodine coordination (ΔG‡ = 14.2 kcal/mol) followed by enolonium formation (ΔG‡ = 18.7 kcal/mol). The enolonium formation step has been identified as rate-determining, consistent with experimental kinetic measurements. The calculated activation barrier for this step shows good agreement with experimental values derived from temperature-dependent rate measurements.

The role of halogen bonding in stabilizing enolonium intermediates has been quantified through computational studies, with stabilization energies ranging from 6.8 to 15.3 kcal/mol depending on the halogen bonding donor. These calculations reveal that the stabilization primarily results from electrostatic interactions, with lesser contributions from charge transfer and dispersion effects. The computed bond lengths and angles for halogen bonding interactions show excellent agreement with experimental crystallographic data where available.

Transition state geometries calculated for key elementary steps provide detailed insights into the mechanisms of these transformations. The enolonium formation transition state exhibits significant charge separation, with partial positive charge development on the tin center and negative charge accumulation on the hypervalent iodine reagent. This charge distribution pattern supports the proposed single electron transfer mechanism and explains the observed solvent effects on reaction rates.

Computational studies have also addressed the regioselectivity observed in nucleophilic addition reactions to enolonium intermediates. Frontier molecular orbital analysis reveals that the lowest unoccupied molecular orbital (LUMO) of the enolonium species is primarily localized on the α-carbon, explaining the preferred site of nucleophilic attack. The calculated LUMO energies correlate well with experimental electrophilicity parameters derived from kinetic measurements.

The prediction of reaction feasibility through computational methods has become an important application of DFT studies in organostannane chemistry. Automated reaction path search algorithms combined with kinetic modeling can identify thermodynamically and kinetically accessible pathways from complex reaction networks. These approaches have successfully predicted synthetic routes to target molecules and have guided the development of new synthetic methodologies.

The computational investigation of competing reaction pathways has provided valuable insights into the factors controlling chemoselectivity. Calculations reveal that the relative energies of different transition states determine the product distribution, with energy differences as small as 2-3 kcal/mol leading to significant changes in selectivity. These findings emphasize the importance of precise computational methods for predicting reaction outcomes and designing selective transformations.

Hydrogen Bond Acceptor Count

1

Exact Mass

362.163168 g/mol

Monoisotopic Mass

362.163168 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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